9-メチルアクリジン

概要

説明

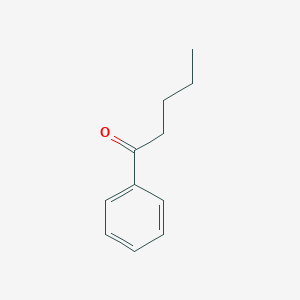

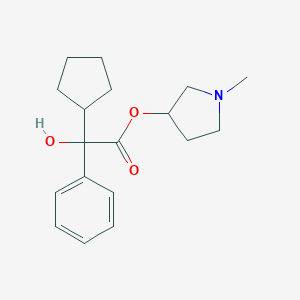

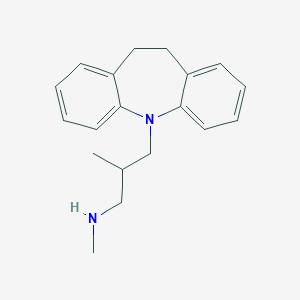

9-Methylacridine is an organic compound with the molecular formula C14H11N. It is a derivative of acridine, a heterocyclic aromatic organic compound. The structure of 9-Methylacridine consists of a three-ring system with a nitrogen atom at the central ring and a methyl group attached to the ninth position of the acridine skeleton. This compound is known for its yellow crystalline appearance and has a molecular weight of 193.24 g/mol .

科学的研究の応用

9-Methylacridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments. Its derivatives are also studied for their photophysical properties.

Biology: The compound is investigated for its potential as an intercalating agent in DNA studies.

Medicine: 9-Methylacridine derivatives are explored for their antimicrobial and anticancer properties.

Industry: It is used as a corrosion inhibitor for mild steel in acidic environments.

作用機序

Target of Action

9-Methylacridine, a derivative of acridine, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA is the primary mode of action for 9-Methylacridine .

Mode of Action

9-Methylacridine interacts with DNA through a process known as intercalation . The planar structure of 9-Methylacridine allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The intercalation can disrupt the normal functioning of DNA and related enzymes, leading to various downstream effects .

Biochemical Pathways

The intercalation of 9-Methylacridine into DNA can lead to an increase in reactive oxygen species (ROS) in cells . This ROS accumulation can block the ROS elimination pathway in cells . The disruption of this pathway and the subsequent increase in ROS can affect various biochemical pathways, leading to downstream effects such as apoptosis .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good bioavailability due to its planar structure and ability to interact with biological targets like dna

Result of Action

The interaction of 9-Methylacridine with DNA and the subsequent increase in ROS can lead to various cellular effects. These include an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), and disruption of the barrier function of tissues . These changes can induce the up-regulation of genes such as AeDronc, AeCaspase8, and AeCaspase7, leading to apoptotic cell death .

Action Environment

The action of 9-Methylacridine can be influenced by various environmental factors. For instance, light conditions can significantly enhance the toxicity of 9-Methylacridine . Under light conditions, 9-Methylacridine shows higher toxicity compared to dark conditions . This suggests that the compound has photoactivation properties, which can influence its action, efficacy, and stability .

生化学分析

Cellular Effects

In a study on Aedes Aegypti larvae, 9-Methylacridine was found to have significant effects on cellular processes . It was observed that 9-Methylacridine can cause an increase in calcium ion concentration, reactive oxygen species (ROS) eruption, and ROS accumulation by blocking the ROS elimination pathway in mosquito larvae midgut cells . This in turn caused an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), a disruption of the barrier function of midgut tissues, a significant decrease in midgut weight and chitin content, which induced the up-regulation of AeDronc, AeCaspase8 and AeCaspase7 genes, leading to apoptotic cell death .

Molecular Mechanism

It is known that it can generate a large amount of ROS in the cells of the midgut of mosquito larvae and induce apoptosis . This results in the disruption of the function of the tissues of mosquito larvae, accelerating the death of the mosquito larvae and delaying the development of the mosquito larvae .

準備方法

Synthetic Routes and Reaction Conditions: 9-Methylacridine can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminoacetophenone with phenylboronic acid. The reaction typically occurs under acidic conditions and involves a series of condensation and cyclization steps to form the acridine ring system .

Industrial Production Methods: In industrial settings, 9-Methylacridine is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .

化学反応の分析

Types of Reactions: 9-Methylacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can convert 9-Methylacridine to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridines depending on the reagents used.

類似化合物との比較

9-Carboxyacridine: Contains a carboxyl group at the ninth position.

9-Aminoacridine: Contains an amino group at the ninth position.

Acridine: The parent compound without any substituents at the ninth position.

Comparison:

9-Methylacridine vs. 9-Carboxyacridine: 9-Methylacridine is more hydrophobic due to the methyl group, while 9-Carboxyacridine is more hydrophilic due to the carboxyl group.

9-Methylacridine vs. 9-Aminoacridine: 9-Methylacridine is less basic compared to 9-Aminoacridine, which contains an amino group that can act as a base.

9-Methylacridine vs. Acridine: The presence of the methyl group in 9-Methylacridine increases its lipophilicity compared to the parent acridine.

特性

IUPAC Name |

9-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRLXJNISEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862287 | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-64-3, 88813-63-2 | |

| Record name | 9-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 9-methylacridine is C14H11N, and its molecular weight is 193.24 g/mol. []

ANone: Yes, 9-methylacridine exhibits characteristic spectroscopic properties. For instance, Raman spectroscopy has been used to study its adsorption onto silver sol. []

ANone: The reaction of 9-methylacridine with iodine can lead to different products depending on the solvent. In methylene chloride, an iodine-rich salt, [ICH2C13H8N–H]4(I8)(I5)2, is formed, where an iodine atom replaces a proton on the methyl group. In toluene, both a charge-transfer complex, ICH2C13H8N–I2, and a salt, [CH3–acridine(H)]2(I7)(I5), are produced. The formation of polyiodide salts is attributed to the availability of a facile reaction pathway involving an aryl radical cation formed via initial oxidation by I2. []

ANone: Yes, 9-methylacridine can participate in ring transformation reactions. For example, it reacts with 2,4,6-triarylpyrylium salts to yield spiro[cyclohexadiene-dihydroacridines], a novel class of spirodihydroacridines. This transformation involves a 2,5-[C4+C2] pyrylium ring transformation. [, ]

ANone: 9-Methylacridine serves as a valuable starting material in organic synthesis. It can be oxidized to 9-acridinecarboxaldehyde, a versatile intermediate for preparing various acridine derivatives. For example, 9-acridinecarboxaldehyde can be converted to the corresponding hydroximinoyl chloride, which undergoes dipolar addition with enamines to yield isoxazoles. []

ANone: 9-Methylacridine derivatives have been explored for potential use as antifungal agents. Specifically, 9-straight chain alkylated acridine derivatives have demonstrated antifungal activity, with their efficacy linked to their affinity for mold, as determined through cyclic voltammetry studies. []

ANone: Yes, 9-methylacridine has been incorporated into the design of photoactivated DNA oxidizing agents. These molecules consist of an acridine moiety covalently linked to a viologen unit. Upon photoexcitation, they induce DNA damage. Studies suggest that these agents bind to DNA via both intercalative and electrostatic modes. []

ANone: Yes, 9-methylacridine has been detected in environmental samples. Effect-directed analysis (EDA) identified it as a potential developmental toxicant in soil samples collected from a former municipal landfill site. Zebrafish embryotoxicity assays confirmed its developmental toxicity. []

ANone: 9-Methylacridine can be effectively quantified in complex mixtures, such as aviation kerosene, using a combination of solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), and fluorescence detection. This method demonstrates high sensitivity and selectivity for 9-methylacridine and other basic azaarenes. []

ANone: While traditional methods exist, 9-methylacridine can be synthesized using microwave radiation. This method offers potential advantages in terms of reaction time and efficiency. []

ANone: Research indicates that 9-methylacridine can act as an effective ligand in palladium-catalyzed C(sp3)–H and C(sp2)–H alkylation reactions. This ligand promotes the alkylation of simple amides with various alkyl iodides, enabling the preparation of unnatural amino acids and geometrically controlled acrylic acid derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。